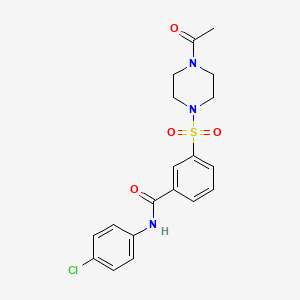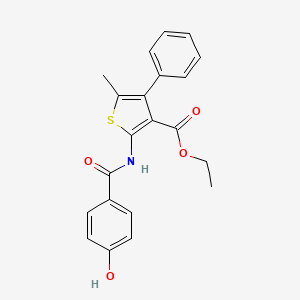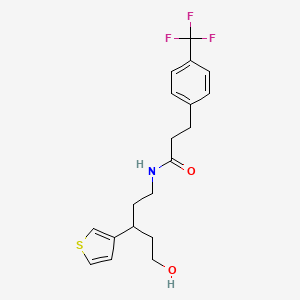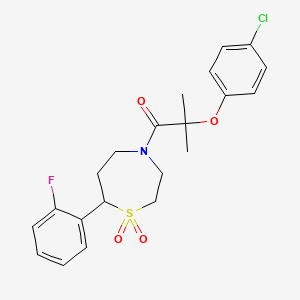![molecular formula C23H18FN7O2 B2996598 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide CAS No. 1007061-82-6](/img/structure/B2996598.png)
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide is an organic compound belonging to the pyrazolopyrimidine class
作用机制
Target of Action
The compound, also known as N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methoxybenzamide, is a pyrimidine derivative . Pyrimidine derivatives are known to exhibit a wide range of biological activities, including modulation of myeloid leukemia . .
Mode of Action
For instance, some pyrimidine derivatives are known to inhibit cyclin-dependent kinases , which play a crucial role in cell cycle regulation. The interaction of the compound with its targets could lead to changes in cellular processes, potentially contributing to its biological activity.
Biochemical Pathways
Given that pyrimidine derivatives can interact with various targets such as cyclin-dependent kinases , it is plausible that the compound could affect multiple biochemical pathways. These could include pathways related to cell cycle regulation, signal transduction, and other cellular processes.
Pharmacokinetics
It is noted that all potent compounds from a series of pyrimidine derivatives have a clogp value less than 4 and a molecular weight less than 400 . These properties are often associated with good bioavailability and drug-likeness, suggesting that this compound may have favorable pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multistep reactions, starting with the formation of the core pyrazolopyrimidine structure, followed by the introduction of functional groups like the fluorophenyl and methoxybenzamide moieties. Standard conditions include the use of various catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: : Scaling up the synthesis for industrial production requires optimization of reaction parameters and use of continuous flow reactors. This ensures a consistent supply of the compound with minimal batch-to-batch variation. The industrial preparation also emphasizes environmental sustainability by employing green chemistry principles where possible.
化学反应分析
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Typically involving reagents like lithium aluminium hydride or sodium borohydride.
Substitution: : Especially nucleophilic aromatic substitution, facilitated by agents such as sodium methoxide or potassium carbonate.
Common Reagents and Conditions: : These reactions require specific reagents and conditions to proceed efficiently. For instance, oxidation might necessitate acidic or basic conditions, while reduction often requires anhydrous environments.
Major Products Formed: : The major products vary depending on the reaction type. For example, oxidation can lead to the formation of corresponding acids or ketones, while reduction may yield amines or alcohols.
科学研究应用
This compound has widespread applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential role in modulating biological pathways.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemicals.
相似化合物的比较
Compared to other compounds in the pyrazolopyrimidine class, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide stands out due to its unique substitution pattern and functional group arrangement. Similar compounds include:
4-Phenylpyrazolo[3,4-d]pyrimidine
3-Methylpyrazolopyrimidine
Methoxybenzamide derivatives
These compounds share structural similarities but differ in their chemical behavior and biological activities.
属性
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2/c1-14-10-20(28-23(32)15-4-3-5-18(11-15)33-2)31(29-14)22-19-12-27-30(21(19)25-13-26-22)17-8-6-16(24)7-9-17/h3-13H,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWUQOWMIMVRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-methylthiophen-2-yl)ethene-1-sulfonamide](/img/structure/B2996517.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996520.png)
![3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2996522.png)
![5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2996523.png)
![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2996525.png)

![5-[5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2996527.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2996530.png)
![1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2996533.png)

![6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2996535.png)

